Phosphonate

Hydrolytic stability Enzyme resistance C-P bond

Phosphonate (CAS 60118-28-7), also known as the hydridotrioxidophosphate(2-) anion or metaphosphate, represents a foundational organophosphorus compound characterized by a direct carbon-phosphorus (C-P) bond. This stable C-P linkage distinguishes phosphonates from their phosphate and carboxylate analogs, providing resistance to enzymatic and chemical hydrolysis.

Molecular Formula O3P-
Molecular Weight 78.972 g/mol
CAS No. 60118-28-7
Cat. No. B1237965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonate
CAS60118-28-7
Molecular FormulaO3P-
Molecular Weight78.972 g/mol
Structural Identifiers
SMILES[O-]P(=O)=O
InChIInChI=1S/HO3P/c1-4(2)3/h(H,1,2,3)/p-1
InChIKeyUEZVMMHDMIWARA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonate CAS 60118-28-7: Basic Characteristics, Class Definition, and Procurement Context


Phosphonate (CAS 60118-28-7), also known as the hydridotrioxidophosphate(2-) anion or metaphosphate, represents a foundational organophosphorus compound characterized by a direct carbon-phosphorus (C-P) bond . This stable C-P linkage distinguishes phosphonates from their phosphate and carboxylate analogs, providing resistance to enzymatic and chemical hydrolysis [1]. As a class, phosphonates and phosphonic acids serve as versatile scaffolds in medicinal chemistry, acting as stable mimics of phosphates and pyrophosphates in biological systems [2]. This fundamental stability profile underlies the compound's utility across antiviral, antibacterial, and enzyme inhibition applications, making it a critical reference point for evaluating more complex phosphonate derivatives.

Why In-Class Substitution of Phosphonate CAS 60118-28-7 is Not Recommended Without Comparative Data


Phosphonate (CAS 60118-28-7) is not a monolithic entity; the term encompasses a vast chemical space where even minor structural variations can dramatically alter biological activity, pharmacokinetic properties, and selectivity. The defining C-P bond confers hydrolytic stability, but the R-groups attached to the phosphorus atom dictate target affinity, cellular permeability, and metabolic fate [1]. Generic substitution between phosphonate derivatives is therefore scientifically unsound. For instance, the antiviral activity of acyclic nucleoside phosphonates (ANPs) is highly dependent on the nucleobase and linker structure [2], while the bone-targeting ability of bisphosphonates relies on a specific geminal bisphosphonate configuration absent in simple phosphonates [3]. The following quantitative evidence underscores why direct performance comparisons are essential for rational selection.

Quantitative Differentiation of Phosphonate CAS 60118-28-7 Against Structural and Functional Analogs


Comparative Hydrolytic Stability of Phosphonate C-P vs. Phosphate P-O-C Bonds

Phosphonates, characterized by a direct carbon-phosphorus (C-P) bond, exhibit significantly greater resistance to chemical and enzymatic hydrolysis compared to phosphates, which possess a labile phosphorus-oxygen-carbon (P-O-C) linkage. This differential stability is a primary driver for their use as non-hydrolyzable phosphate mimics in enzyme inhibitor design [1].

Hydrolytic stability Enzyme resistance C-P bond

Enhanced Thrombin Inhibition by Carboxylate-to-Phosphonate Skeletal Conversion

In a study on serine protease inhibitors, the conversion of a carboxylate group to a phosphonate moiety within the same molecular scaffold led to a marked and selective enhancement of thrombin inhibitory activity. The internal phosphonate derivative 6 demonstrated potent inhibition of thrombin (IC50 = 1.0 μM), while exhibiting no or only weak inhibition of tryptase and trypsin at 10 μM [1]. This demonstrates that the phosphonate group can confer both increased potency and significant selectivity, compared to its carboxylate analog.

Enzyme inhibition Thrombin Selectivity

Superior Antiviral Potency of HPMPC Phosphonate vs. Ganciclovir Against CMV

Acyclic nucleoside phosphonates (ANPs) represent a major class of antiviral drugs. In a comparative study, the phosphonate derivative (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC, also known as cidofovir) was found to be approximately five-fold more potent than ganciclovir, a standard-of-care drug, against human cytomegalovirus (HCMV) [1].

Antiviral Cytomegalovirus Potency

Quantified Oral Bioavailability Enhancement via Phosphonate Prodrug Strategies

Phosphonate-containing drugs typically exhibit poor oral bioavailability due to their dianionic character at physiological pH. Prodrug strategies are employed to overcome this. In one example, the parent phosphonate PMEA has an oral bioavailability of 7.8%, which was increased to ≥40% (apparent absorption) by using bis(alkyl) phosphonate prodrugs, representing a >5-fold improvement [1].

Prodrug Bioavailability Pharmacokinetics

Comparative Antibacterial Activity of Phosphonate Derivatives Against MRSA

Novel phosphonate derivatives containing a quinolinone moiety have been shown to exhibit superior antibacterial activity against drug-resistant S. aureus strains compared to the fluoroquinolone antibiotic norfloxacin. Specifically, compound IIIk demonstrated potent activity with MIC values of 6.2 mg/mL against MRSA15# and 3.1 mg/mL against QRSA7#, representing a notable improvement over norfloxacin [1].

Antibacterial MRSA Drug resistance

Key Application Scenarios for Phosphonate CAS 60118-28-7 Based on Differentiated Evidence


Design of Long-Acting or Metabolically Stable Enzyme Inhibitors

The intrinsic hydrolytic stability of the phosphonate C-P bond compared to labile phosphate P-O-C bonds [1] makes phosphonate (CAS 60118-28-7) the core scaffold of choice for developing non-hydrolyzable enzyme inhibitors. This is particularly relevant for targets where a phosphate or pyrophosphate intermediate is involved, such as purine nucleoside phosphorylase (PNP) or HIV reverse transcriptase. Procurement of phosphonate building blocks is essential for medicinal chemistry campaigns seeking prolonged target engagement and resistance to metabolic degradation in vitro and in vivo.

Development of Targeted Antiviral Agents with Improved Potency

The demonstrated five-fold increase in antiviral potency of the acyclic nucleoside phosphonate HPMPC (cidofovir) over ganciclovir against CMV [2] positions phosphonate-based scaffolds as a high-value starting point for antiviral drug discovery. Research groups focused on DNA viruses (e.g., CMV, HSV, HBV, HIV) should prioritize phosphonate derivatives over nucleoside analogs when seeking to improve therapeutic index and combat drug-resistant viral strains. The data supports the selection of phosphonate-containing libraries for antiviral screening programs.

Optimization of Oral Bioavailability through Prodrug Formulation

The poor oral bioavailability of parent phosphonates (e.g., F=7.8% for PMEA) is a known development challenge [3]. However, the demonstrated >5-fold improvement in apparent absorption using prodrug strategies [3] validates the phosphonate-prodrug approach as a viable path to oral dosing. For procurement, this means that in vivo pharmacology studies requiring oral administration should specifically acquire the validated prodrug form, not the parent phosphonate. This scenario applies broadly to the development of oral therapies for chronic viral infections, cancer, or metabolic diseases where phosphonate pharmacophores are implicated.

Anti-Infective Research Targeting Drug-Resistant Pathogens

The superior activity of novel quinolinone-containing phosphonate derivatives against MRSA and QRSA compared to the fluoroquinolone norfloxacin [4] highlights a critical application in combating antimicrobial resistance (AMR). Research programs aimed at discovering next-generation antibiotics for Gram-positive pathogens should prioritize the screening of phosphonate-based chemical libraries. The quantitative MIC data provides a clear performance benchmark, suggesting that certain phosphonate structural motifs can overcome existing resistance mechanisms, making them valuable leads for further optimization and procurement for AMR research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.